molecular formula C8H17N B2605198 3-Ethyl-3-methylpiperidine CAS No. 856838-95-4

3-Ethyl-3-methylpiperidine

Cat. No. B2605198
CAS RN: 856838-95-4
M. Wt: 127.231
InChI Key: CGCJUEBKFAMLJR-UHFFFAOYSA-N
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Description

“3-Ethyl-3-methylpiperidine” is a chemical compound that belongs to the class of piperidine derivatives . It has a molecular formula of C8H17N .


Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The synthesis of piperidines has been widespread and involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which enables the determination of three-dimensional molecular structures .


Chemical Reactions Analysis

Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 127.23 g/mol . More detailed properties such as boiling point, density, and refractive index can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Catalytic Applications

  • Alkoxycarbonylpiperidines like 3-ethyl-3-methylpiperidine are utilized in palladium-catalyzed aminocarbonylation. This process involves the carbonylation of iodoarenes and iodoalkenes, leading to the formation of carboxamides and ketocarboxamides under varying conditions (Takács et al., 2014).

Spectroscopic Analysis

  • The vibrational spectra of methylpiperidines, including 3-methylpiperidine, have been examined using density functional theory calculations and FT-Infrared spectra, providing insights into their molecular structure and behavior (Erdoğdu & Güllüoǧlu, 2009).

Magnetic Resonance Studies

  • High resolution 1H and 13C NMR spectra of 3-ethyl-4-hydroxy-4-phenylpiperidines, including derivatives of this compound, reveal unusual chemical shifts and conformational insights. These findings are significant in understanding the magnetic anisotropy effects in piperidines (Manimekalai et al., 2008).

Hydrodenitrogenation Processes

  • This compound shows relevance in the hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediates. This process is crucial in understanding the reaction network and mechanism of HDN over sulfided NiMo/γ-Al2O3 catalysts (Wang et al., 2007).

Synthetic Organic Chemistry

  • In synthetic chemistry, this compound derivatives are used in N-alkylation reactions. These reactions are sensitive to steric effects and provide pathways for the synthesis of complex organic compounds (Deberly et al., 1975).

Nucleophilic Displacement Reactions

  • The compound 3-chloro-1-ethylpiperidine, closely related to this compound, undergoes nucleophilic displacement reactions. This mechanism involves neighboring group participation and yields pyrrolidine and piperidine isomers (Hammer et al., 1972).

Pharmaceutical Research

  • Derivatives of this compound have been synthesized with potential pharmacological applications. For example, [4 + 2] annulation reactions with N-tosylimines have been utilized to create highly functionalized tetrahydropyridines (Zhu et al., 2003).

Mechanism of Action

While the specific mechanism of action for 3-Ethyl-3-methylpiperidine is not mentioned in the search results, piperidines in general are known to have various pharmacological activities. For instance, Meperidine, a piperidine derivative, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects .

Safety and Hazards

While specific safety data for 3-Ethyl-3-methylpiperidine is not available, it’s important to handle all chemical compounds with care, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Piperidines, including 3-Ethyl-3-methylpiperidine, are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . They have potential therapeutic applications against various types of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-ethyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8(2)5-4-6-9-7-8/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCJUEBKFAMLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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